molecular formula C13H18O2 B12641793 1-Phenylethyl 2-methylbutyrate CAS No. 87708-44-9

1-Phenylethyl 2-methylbutyrate

Cat. No.: B12641793
CAS No.: 87708-44-9
M. Wt: 206.28 g/mol
InChI Key: KOQHMJIFZXCPNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance within Natural Product Chemistry

1-Phenylethyl 2-methylbutyrate (B1264701) is a naturally occurring volatile organic compound found in a variety of plants. Its presence contributes to the characteristic aroma of these species. Research has identified this ester in several plant sources, highlighting its role in the complex scent profiles of the natural world.

The compound has been reported in the essential oils of different mint species, including Mentha spicata and Mentha longifolia. nih.gov It is also found in the fruit oil of Eucalyptus globulus and the root oil of galangal (Alpinia galanga). thegoodscentscompany.com Furthermore, scientific analysis has detected 1-phenylethyl 2-methylbutyrate as a constituent of the fruit oil of Heracleum paphlagonicum, a plant native to Turkey. thegoodscentscompany.com The identification of this ester across different plant families underscores its significance as a component of natural fragrances.

Natural Occurrence of this compound

Natural Source Percentage/Note Source
Mentha spicata (Spearmint) Reported with data available nih.gov
Mentha longifolia (Horse Mint) Reported with data available nih.gov
Eucalyptus globulus Fruit Oil Trace percentage thegoodscentscompany.com
Galangal (Alpinia galanga) Root Oil 0.34% thegoodscentscompany.com
Heracleum paphlagonicum Fruit Oil 0.20% thegoodscentscompany.com

Relevance in Ester Biochemistry and Metabolism

In biological systems, esters like this compound are subject to metabolic processes, primarily hydrolysis. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated a group of phenethyl alcohol derivatives, including this ester. inchem.org The metabolic pathway for these substances is anticipated to begin with the hydrolysis of the ester bond by carboxylesterases, which are prevalent in the body. inchem.org This enzymatic cleavage would yield 1-phenylethanol (B42297) and 2-methylbutanoic acid. ontosight.aiinchem.org

Following hydrolysis, the resulting alcohol (1-phenylethanol) and carboxylic acid (2-methylbutanoic acid) enter into common metabolic pathways. inchem.org For instance, studies on the metabolism of related esters in apples show that the resulting acids and alcohols can be further transformed. researchgate.net The metabolism of isoleucine, a precursor to 2-methylbutanoyl-CoA, is a key factor in the synthesis of branched-chain esters in apples. researchgate.net Research on apple fruits has also shown that ethyl tiglate can be metabolized to form derivatives of 2-methylbutanol, demonstrating the complex transformations that ester components can undergo in biological systems. researchgate.net

Scope of Academic Inquiry for this compound

The academic inquiry surrounding this compound is primarily driven by its application as a flavor and fragrance ingredient. thegoodscentscompany.comsigmaaldrich.com Research focuses on its identification in natural products, its synthesis, and its sensory properties. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are standard for identifying and quantifying the compound in various matrices, from essential oils to food products. europa.euebi.ac.uk

Synonyms for this compound

Synonym
2-phenylethyl 2-methylbutanoate
Benzylcarbinyl 2-methylbutyrate
Butanoic acid, 2-methyl-, 2-phenylethyl ester
Phenethyl 2-methylbutanoate
Rose butanoate
beta-Phenethyl alpha-methylbutanoate

Source: thegoodscentscompany.comnih.govaurochemicals.comsigmaaldrich.comfao.orgchemspider.comsigmaaldrich.comnist.gov


Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87708-44-9

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-phenylethyl 2-methylbutanoate

InChI

InChI=1S/C13H18O2/c1-4-10(2)13(14)15-11(3)12-8-6-5-7-9-12/h5-11H,4H2,1-3H3

InChI Key

KOQHMJIFZXCPNR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)OC(C)C1=CC=CC=C1

Origin of Product

United States

Natural Occurrence and Distribution of 1 Phenylethyl 2 Methylbutyrate

Detection in Plant Species and Agricultural Products

The presence of phenylethyl esters has been documented in a variety of plant materials, where they contribute to the characteristic aroma and flavor profiles.

1-Phenylethyl 2-methylbutyrate (B1264701) has been identified as a volatile component in the baby banana, Musa acuminata cv. Bocadillo. tandfonline.comresearchgate.net A study analyzing the aromatic compounds of this fruit detected the ester in both the pulp and the peel. The relative concentration was found to be consistent across both parts of the fruit, suggesting it is an integral component of the banana's natural aroma. tandfonline.com

Table 1: Detection of 1-Phenylethyl 2-methylbutyrate in Musa acuminata cv. Bocadillo tandfonline.com

Fruit PartRelative Area %
Pulp0.2 ± 0.0
Peel0.2 ± 0.0

Various species of the Mentha genus are known for their diverse and complex volatile compositions. nih.govnih.govresearchgate.net While direct identification of this compound is not specified in recent comprehensive studies, the closely related isomer, 2-phenylethyl 2-methylbutanoate, has been reported in Spearmint (Mentha spicata) and Horsemint (Mentha longifolia). nih.govnih.govresearchgate.netekb.egnih.govoatext.comresearchgate.netnih.gov The presence of this related ester highlights the role of phenylethyl derivatives in the chemical profile of these aromatic herbs.

Table 2: Plants Reported to Contain the Related Compound 2-Phenylethyl 2-methylbutanoate

Plant SpeciesCommon Name
Mentha spicataSpearmint
Mentha longifoliaHorsemint

Incidence in Fermented Food and Beverage Matrices

Esters are fundamental to the aroma of fermented products like wine and cider, with many being formed during the fermentation process. While this compound is not commonly reported, its structural precursors and related esters are significant contributors to the sensory profile of these beverages.

The aromatic complexity of wine is largely due to volatile compounds produced by yeast during fermentation, including a wide array of esters. limestonecoastwine.com.au Higher alcohols, such as 2-phenylethanol (B73330) (also known as β-phenylethanol), are key secondary metabolites responsible for floral notes, particularly rose-like aromas. researchgate.netmdpi.com This alcohol serves as a direct precursor to phenylethyl esters.

Similar to wine, the flavor profile of cider is significantly shaped by esters produced during fermentation. nih.gov The primary chemical groups of volatile compounds in cider are alcohols, acids, and esters. nih.gov Among the important aroma compounds is 2-phenylethanol, which can be found in high concentrations and contributes floral and honey notes. researchgate.netmdpi.com

This precursor alcohol can be esterified to form compounds like 2-phenylethyl acetate (B1210297), which provides a sweet honey aroma. nih.gov The presence of these related phenylethyl compounds is a key factor in the complex and desirable aroma of cider. researchgate.netnih.gov

Microbial Biota as Sources of Esters Related to this compound

The formation of esters in fermented beverages is a direct result of microbial metabolism. researchgate.netnih.gov Yeasts, particularly strains of Saccharomyces cerevisiae, are the primary producers of these aromatic compounds. mdpi.comresearchgate.net

During fermentation, yeasts synthesize higher alcohols and esters. zendy.io Specifically, the aromatic alcohol 2-phenylethanol is produced from the amino acid L-phenylalanine via the Ehrlich pathway. nih.govgoogle.com This alcohol is a crucial precursor that can then be converted into various phenylethyl esters through enzymatic reactions. The specific yeast strain used in fermentation plays a critical role in determining the final concentration of both 2-phenylethanol and its corresponding esters, such as 2-phenylethyl acetate. mdpi.com Co-fermentation with non-Saccharomyces yeasts can also influence the production levels of these esters. nih.gov This microbial activity is the fundamental source of the phenylethyl-related aromas found in wine, cider, and other fermented products. researchgate.net

Synthetic Methodologies for 1 Phenylethyl 2 Methylbutyrate

Chemical Synthesis Approaches

Chemical synthesis provides robust and well-established methods for ester production. The primary routes involve direct reactions between corresponding alcohols and carboxylic acids or addition reactions for creating related ester structures.

Esterification Reactions for Carboxylic Acids and Alcohols

The most direct chemical synthesis of 1-phenylethyl 2-methylbutyrate (B1264701) is through the esterification of 1-phenylethanol (B42297) and 2-methylbutanoic acid. This reaction is a classic example of the Fischer-Speier esterification. cerritos.eduathabascau.camasterorganicchemistry.com It involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. cerritos.edubyjus.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. byjus.comorganic-chemistry.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (1-phenylethanol). masterorganicchemistry.combyjus.com The subsequent attack results in the formation of a tetrahedral intermediate. organic-chemistry.org A proton transfer then occurs, followed by the elimination of a water molecule to form the ester. masterorganicchemistry.comorganic-chemistry.org

Fischer esterification is a reversible process. athabascau.camasterorganicchemistry.com To achieve a high yield of the desired ester, the equilibrium must be shifted toward the products. This is typically accomplished by using a large excess of one of the reactants (usually the alcohol, as it is often less expensive and easier to remove) or by removing the water as it is formed, for instance, through azeotropic distillation. masterorganicchemistry.comorganic-chemistry.org

Table 1: Key Aspects of Fischer-Speier Esterification

ParameterDescriptionTypical Conditions/Reagents
ReactantsCarboxylic Acid and Alcohol2-Methylbutanoic Acid and 1-Phenylethanol
CatalystStrong Brønsted or Lewis acidH₂SO₄, p-TsOH, HCl masterorganicchemistry.comorganic-chemistry.org
MechanismNucleophilic Acyl SubstitutionProtonation → Nucleophilic Attack → Proton Transfer → Elimination of Water → Deprotonation byjus.com
Equilibrium ControlShifting equilibrium to favor product formationExcess of one reactant (e.g., alcohol) or removal of water athabascau.camasterorganicchemistry.com

Michael Addition Reactions for Related Phenylethyl Esters

While not a direct method for synthesizing 1-phenylethyl 2-methylbutyrate from its immediate precursors, the Michael addition is a fundamental carbon-carbon bond-forming reaction used to synthesize more complex esters, including those with a phenylethyl moiety. masterorganicchemistry.comyoutube.com The reaction, also known as conjugate addition, involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.comyoutube.com

The nucleophile is typically a stabilized enolate, such as one derived from a malonic ester. masterorganicchemistry.com The general mechanism proceeds in three main steps:

Deprotonation: A base removes a proton from the Michael donor to form a resonance-stabilized enolate. masterorganicchemistry.com

Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated ester (the Michael acceptor). masterorganicchemistry.com

Protonation: The resulting enolate is protonated to yield the final product, often a 1,5-dicarbonyl compound. masterorganicchemistry.com

This strategy can be employed to build the carbon skeleton of a molecule, which can then be further modified to produce a variety of phenylethyl esters. For instance, a phenylethyl group could be part of the Michael acceptor or could be introduced in a subsequent step. The versatility of the Michael addition allows for the creation of complex molecular architectures from simpler starting materials. mdpi.com

Biocatalytic Synthesis and Enzymatic Esterification

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity and milder reaction conditions. Enzymes, particularly lipases, are widely used for the synthesis of esters like this compound.

Lipase-Catalyzed Synthesis (e.g., Candida antarctica lipase (B570770) B (CALB))

Lipases (triacylglycerol acylhydrolases) are enzymes that naturally catalyze the hydrolysis of triglycerides. jmbfs.org However, in non-aqueous or micro-aqueous environments, their catalytic activity can be reversed to favor synthesis reactions such as esterification and transesterification. jmbfs.orgscirp.org This property makes them highly effective biocatalysts for producing flavor and fragrance esters. researchgate.net

Candida antarctica lipase B (CALB) is one of the most robust and widely used lipases in biocatalysis. rsc.orgnih.gov It is known for its broad substrate specificity, high enantioselectivity, and stability under various reaction conditions. rsc.org The synthesis of phenylethyl esters using CALB can be achieved through direct esterification of 1-phenylethanol with 2-methylbutanoic acid or via transesterification, where an existing ester (like vinyl acetate) acts as an acyl donor. scirp.orgrsc.org The enzymatic approach avoids the harsh conditions and byproducts associated with acid catalysis, making it a greener alternative. rsc.org

Optimization of Reaction Conditions for Biocatalytic Processes

To maximize the efficiency of biocatalytic ester synthesis, several reaction parameters must be optimized. Methodologies like Response Surface Methodology (RSM) are often employed to systematically study the effects of multiple variables and identify the optimal conditions for achieving the highest product yield. nih.govlmaleidykla.lt

Key parameters that influence the outcome of lipase-catalyzed reactions include:

Temperature: Lipases generally exhibit optimal activity within a specific temperature range, typically between 30°C and 60°C. mdpi.comscielo.br Higher temperatures can increase reaction rates but may lead to enzyme denaturation if excessive. mdpi.com

Substrate Molar Ratio: The ratio of alcohol to acyl donor can significantly impact conversion rates. An excess of one substrate may be necessary to shift the reaction equilibrium, but very high concentrations can sometimes lead to substrate inhibition. nih.gov

Enzyme Concentration: Increasing the amount of lipase generally increases the reaction rate up to a certain point, after which mass transfer limitations may occur. nih.gov

Reaction Time: The conversion increases with time until the reaction reaches equilibrium. lmaleidykla.lt

Solvent: The choice of organic solvent can affect enzyme activity and stability. Non-polar, hydrophobic solvents are often preferred for esterification reactions. scielo.br In some cases, solvent-free systems are utilized for a greener process. lmaleidykla.lt

Table 2: Parameters for Optimization in Lipase-Catalyzed Ester Synthesis

ParameterGeneral Effect on ReactionTypical Optimized Range (Example)
TemperatureAffects reaction rate and enzyme stability.30 - 60 °C mdpi.com
Enzyme AmountInfluences the overall reaction rate.5 - 15% (w/w of substrates) lmaleidykla.ltnih.gov
Substrate Molar Ratio (Acid:Alcohol)Shifts reaction equilibrium; can cause inhibition.1:1 to 1:7 nih.govnih.gov
Reaction TimeDetermines the extent of conversion.2 - 24 hours lmaleidykla.ltnih.gov

Enzyme Immobilization Techniques for Enhanced Catalysis

To improve the practical and economic viability of biocatalysis, enzymes are often immobilized on solid supports. mdpi.com Immobilization enhances the operational stability of the enzyme and, crucially, allows for its easy separation from the reaction mixture and subsequent reuse over multiple cycles. nih.govmdpi.com

Several techniques are used for lipase immobilization:

Adsorption: The enzyme is physically adsorbed onto the surface of a carrier via weak forces like van der Waals or hydrophobic interactions. This method is simple, but enzyme leakage can occur. mdpi.comicm.edu.pl

Covalent Bonding: The enzyme is attached to the support via strong covalent bonds, which prevents leaching but may sometimes alter the enzyme's conformation and activity. icm.edu.pl

Entrapment: The enzyme is trapped within the porous matrix of a polymer or gel, such as calcium alginate or silica (B1680970) gel. icm.edu.pl

Cross-Linking: Enzyme molecules are cross-linked to each other to form aggregates (CLEAs), which are insoluble and highly stable. rsc.org

Candida antarctica lipase B is commercially available in an immobilized form as Novozym 435, where the enzyme is adsorbed onto a macroporous acrylic resin. researchgate.net This support provides a large surface area and a hydrophobic environment that helps to stabilize the active "open" conformation of the lipase, often leading to hyper-activation. researchgate.net Novozym 435 has demonstrated excellent reusability, retaining high activity for up to 10 or more reaction cycles in various ester synthesis applications. nih.govresearchgate.netscielo.br

Chiral Synthesis and Enantioselective Resolution

The synthesis of specific enantiomers of this compound is crucial for applications where chirality dictates biological activity or sensory properties. Chiral synthesis and enantioselective resolution are key methodologies to obtain enantiomerically pure forms of this ester. These approaches often involve the selective reaction of one enantiomer from a racemic mixture of a precursor, such as 1-phenylethanol.

Kinetic Resolution of Racemic Precursors (e.g., 1-Phenylethanol)

Kinetic resolution is a widely employed method for separating enantiomers from a racemic mixture by taking advantage of the different reaction rates of the enantiomers with a chiral catalyst or reagent. In the context of synthesizing this compound, the kinetic resolution of racemic 1-phenylethanol is a common strategy. This process typically involves an enzyme-catalyzed enantioselective acylation, where one enantiomer of the alcohol reacts preferentially to form an ester, leaving the unreacted, slower-reacting enantiomer of the alcohol enriched.

Lipases are frequently used biocatalysts for this purpose due to their high enantioselectivity and stability in organic media. scielo.brresearchgate.net For instance, Candida antarctica lipase B (CALB), often immobilized as Novozym 435, has demonstrated high efficiency in the kinetic resolution of racemic 1-phenylethanol. core.ac.uk The reaction involves the acylation of one enantiomer of 1-phenylethanol with an acyl donor. While the direct synthesis of this compound via this method would involve 2-methylbutyric acid or its derivative as the acyl donor, much of the foundational research has been conducted with other acyl donors like vinyl acetate (B1210297) or isopropenyl acetate. researchgate.netmdpi.com

The key disadvantage of kinetic resolution is that the maximum theoretical yield for a single enantiomer of the product is 50%, as the other enantiomer remains as the unreacted starting material. scielo.br

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of (R,S)-1-Phenylethanol
Lipase SourceAcyl DonorReaction MediumEnantioselectivity (E)Conversion (c)Enantiomeric Excess of Product (eep)
Immobilized APS-BCLIsopropenyl acetate-775.449% ± 0.4-
Immobilized APS-BCLVinyl acetate-206.650% ± 0.3-
Burkholderia cepaciaVinyl acetaten-heptane/[EMIM][BF4]> 20040.1%98.9%
Candida rugosa OF-cyclohexane/[EMIM][BF4]113.40 ± 1.2949.60% ± 0.5794.21% ± 1.07

Dynamic Kinetic Resolution Strategies

To overcome the 50% yield limitation of conventional kinetic resolution, dynamic kinetic resolution (DKR) is employed. This strategy combines the enantioselective reaction of the kinetic resolution with an in-situ racemization of the slower-reacting enantiomer of the starting material. scielo.brbeilstein-journals.org This continuous racemization ensures that the substrate is constantly converted to the racemic form, allowing the enzyme to selectively convert it into a single enantiomeric product, thus enabling a theoretical yield of up to 100%. beilstein-journals.orgresearchgate.net

In the context of 1-phenylethanol, a DKR process would involve a lipase for the enantioselective acylation and a racemization catalyst that acts on the unreacted alcohol enantiomer. Various transition metal complexes, such as those based on ruthenium, have been used as racemization catalysts for chiral amines and could be conceptually applied to alcohols. beilstein-journals.orgresearchgate.net More specifically for 1-phenylethanol, niobium salts, such as niobium phosphate (B84403) hydrate (B1144303) (NbOPO4·nH2O), have been investigated as effective racemization agents. scielo.brscielo.br A chemoenzymatic DKR using a combination of a lipase (like CALB) and a niobium-based racemization agent has been shown to be feasible, achieving high conversion and enantiomeric excess for the corresponding acetate ester. scielo.br

Table 2: Chemoenzymatic Dynamic Kinetic Resolution of 1-Phenylethanol
EnzymeRacemization AgentProductConversionEnantiomeric Excess (ee)
CALBNiobium phosphate hydrate (NbOPO4·nH2O)(R)-1-phenylethyl acetate92%85%

Asymmetric Catalysis in Related Ester Synthesis

Asymmetric catalysis offers a direct route to enantiomerically enriched products without the need for resolving a racemic mixture. This approach involves using a chiral catalyst to create a stereogenic center during the reaction, leading to the preferential formation of one enantiomer. While specific examples of asymmetric catalysis for the direct synthesis of this compound are not extensively detailed in the provided context, the principles can be applied from related ester syntheses. mdma.chnih.gov

The synthesis of chiral esters can be achieved through various asymmetric reactions, such as the enantioselective alkylation of malonates using phase-transfer catalysis, which can produce versatile chiral building blocks. nih.govresearchgate.net Another relevant approach is the asymmetric hydrogenation of prochiral ketones to produce chiral alcohols, which can then be esterified. Ruthenium complexes with chiral ligands like BINAP are well-known for their high efficiency in the asymmetric hydrogenation of a wide range of ketones. mdma.ch

Furthermore, dynamic kinetic asymmetric transformations (DyKAT) represent an advanced strategy. For instance, a rhodium-catalyzed hydroacylation of acrylamides with racemic aldehydes has been reported to generate 1,4-ketoamides with high enantioselectivity and diastereoselectivity, which also involves a catalyst-driven racemization of the aldehyde. researchgate.net Such methodologies, while not directly producing this compound, showcase the potential of asymmetric catalysis in creating chiral esters with high enantiopurity.

Analytical Methodologies for 1 Phenylethyl 2 Methylbutyrate Characterization

Chromatographic and Spectrometric Techniques

The characterization of 1-Phenylethyl 2-methylbutyrate (B1264701) heavily relies on the coupling of high-resolution chromatographic separation with sensitive spectrometric detection. These methods are essential for profiling its presence in complex volatile mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of 1-Phenylethyl 2-methylbutyrate. This method allows for the separation of the compound from a complex matrix and its subsequent identification based on its mass spectrum. The electron ionization (EI) mass spectrum of this compound is characterized by a specific fragmentation pattern that provides a fingerprint for its identification.

The fragmentation of this compound in GC-MS primarily involves the cleavage of the ester bond and rearrangements of the subsequent ions. The most prominent peak in the mass spectrum is typically the tropylium ion at m/z 104, formed by the rearrangement of the phenylethyl group. Other significant fragment ions provide further structural confirmation.

Table 1: Characteristic GC-MS Data for this compound

Parameter Value Reference
Molecular Ion (M+) 206 m/z nih.gov
Major Fragment Ions (m/z) 104 (base peak), 57, 105, 41, 29 nih.gov

| Kovats Retention Index (non-polar column) | 1460 - 1484 | nih.gov |

This interactive table provides key mass spectrometry and retention index data for the identification of this compound.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

For the analysis of volatile and semi-volatile compounds like this compound from various matrices, Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted sample preparation technique. Its solvent-free nature, simplicity, and sensitivity make it an ideal choice for extracting the compound from the headspace of a sample before its introduction into the GC-MS system.

The efficiency of the HS-SPME technique is influenced by several factors, including the choice of fiber coating, extraction time and temperature, and the addition of salt to the sample matrix. For the analysis of floral and fruity esters, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often preferred due to its broad applicability for various volatile compounds.

Table 2: Optimized HS-SPME Parameters for the Analysis of Floral Esters

Parameter Recommended Condition Rationale
Fiber Coating DVB/CAR/PDMS Broad-spectrum affinity for volatile and semi-volatile compounds.
Extraction Temperature 40-60 °C Balances analyte volatility and fiber absorption efficiency.
Extraction Time 20-40 min Allows for sufficient equilibration of the analyte between the sample headspace and the fiber.

| Salt Addition (e.g., NaCl) | 10-20% (w/v) | Increases the ionic strength of the sample, promoting the release of volatile compounds into the headspace. |

This interactive table outlines the optimized parameters for the extraction of floral esters, including this compound, using HS-SPME.

Enantiomeric Analysis and Chiral Resolution

This compound possesses two chiral centers, one in the 1-phenylethyl alcohol moiety and another in the 2-methylbutyrate moiety. This results in the existence of four possible stereoisomers. The enantiomeric distribution of this compound is of great interest as different enantiomers can exhibit distinct sensory properties.

Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS) for Chirality Determination

The separation and identification of the enantiomers of this compound are achieved through enantioselective gas chromatography. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation in the chromatographic column. Modified cyclodextrins are commonly used as CSPs for the chiral resolution of esters.

The selection of the appropriate chiral column and the optimization of the chromatographic conditions, such as the temperature program, are crucial for achieving baseline separation of the enantiomers.

Assessment of Enantiomeric Ratios in Natural and Synthetic Samples

The determination of the enantiomeric ratio of this compound is a powerful tool for distinguishing between natural and synthetic sources of this flavor and fragrance compound. In nature, biosynthetic pathways often lead to the production of a single enantiomer or a specific enantiomeric excess. In contrast, synthetic routes without chiral control typically result in a racemic mixture (a 1:1 ratio of enantiomers).

While specific studies on the enantiomeric distribution of this compound are limited, research on analogous compounds such as ethyl 2-methylbutanoate has demonstrated the utility of this approach. In natural products like apples and strawberries, the (S)-enantiomer of ethyl 2-methylbutanoate is often found in higher abundance, whereas synthetic versions are typically racemic icm.edu.pl. This principle can be extended to assess the authenticity of this compound in various products.

Sensory-Coupled Analytical Techniques

In a GC-O system, the effluent from the GC column is split, with one portion directed to a mass spectrometer for identification and the other to a sniffing port where a trained panelist can assess the odor of the eluting compounds. This technique allows for the direct correlation of a specific chemical compound with its characteristic aroma.

This compound is known for its pleasant floral and fruity aroma, often described as rosy, sweet, and slightly waxy researchgate.netlibretexts.org. GC-O analysis can further refine this description by identifying the specific aroma nuances of each enantiomer, should they be successfully separated. The odor profile of related phenylethyl esters, such as phenylethyl acetate (B1210297), is described as rosy, honeyed, and fruity scentspiracy.comwikipedia.org.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
1-phenylethyl alcohol
2-methylbutyrate
Ethyl 2-methylbutanoate
Phenylethyl acetate

Gas Chromatography-Olfactometry (GC-O) for Odorant Identification

While specific studies focusing solely on the GC-O analysis of this compound are not extensively detailed in the provided search results, the technique is widely applied to identify and characterize aroma-active compounds, including various esters, in food and beverages. nih.gov For instance, GC-O has been instrumental in identifying key odorants in light-flavor Baijiu, where numerous esters contribute to the characteristic aroma profile. nih.gov

The process of odorant identification using GC-O involves the separation of volatile compounds from a sample, which are then detected by both a mass spectrometer for chemical identification and by trained panelists who describe the perceived aroma and its intensity at the olfactometry port. nih.gov This allows for the creation of an aromagram, which highlights the specific retention times of odor-active compounds.

Table 1: Illustrative Data from a Hypothetical GC-O Analysis of a Sample Containing this compound

Retention Time (min)Compound Identification (by MS)Odor Description (by Panelist)Odor Intensity (Scale 1-10)
12.5This compound Fruity, floral, slightly rosy8
10.2Ethyl hexanoateFruity, pineapple-like6
15.8LinaloolFloral, citrusy7

Note: This table is a hypothetical representation to illustrate the type of data obtained from a GC-O analysis.

Electronic Nose (E-nose) Applications in Aroma Analysis

An electronic nose, or e-nose, is an instrument designed to mimic the human sense of smell. nih.govmdpi.com It consists of an array of chemical sensors that respond to volatile organic compounds (VOCs) and a pattern recognition system to interpret the sensor data. nih.govmdpi.com E-noses are increasingly used for the rapid and non-destructive analysis of aromas in various fields, including the food and fragrance industries. mdpi.commdpi.com

The application of e-noses in aroma analysis involves exposing the sensor array to the headspace of a sample. The interaction of VOCs with the sensors generates a unique response pattern, or "smellprint," which can be used for classification, and quality control. While specific studies on the use of an e-nose to analyze this compound are not detailed, the technology is capable of distinguishing complex aroma profiles where this compound might be a key component. mdpi.com For example, e-noses have been successfully used to differentiate between different grades of green tea based on their volatile profiles. mdpi.com

The sensors in an e-nose can be of various types, including metal-oxide-semiconductor (MOS) sensors, which are widely used due to their high sensitivity and quick response times. nih.govmdpi.com The data generated by the e-nose is typically analyzed using statistical methods such as Principal Component Analysis (PCA) or Linear Discriminant Analysis (LDA) to classify and differentiate samples. mdpi.com

Table 2: Representative Sensor Responses from a Hypothetical E-nose Analysis

SensorResponse to Sample A (containing this compound)Response to Sample B (without this compound)
MOS Sensor 18532
MOS Sensor 26745
MOS Sensor 39221
MOS Sensor 45458

Note: This table illustrates hypothetical data to show how sensor responses can differ between samples, allowing for discrimination.

Advanced Analytical Strategies (e.g., Deuterium Labeling for Pathway Analysis)

Understanding the biosynthetic pathway of a compound like this compound is crucial for metabolic engineering and optimizing its production in natural systems. Deuterium labeling is an advanced analytical strategy that can be employed to elucidate such pathways. beilstein-journals.org This technique involves introducing a stable isotope, deuterium (²H), into precursor molecules and tracking its incorporation into the final product.

While a specific study on the deuterium labeling of this compound was not found, the methodology has been successfully applied to investigate the biosynthesis of structurally related compounds. For instance, deuterium-labeled L-phenylalanine was used to study the metabolic pathway of 2-phenylethanol (B73330) in rose petals. nih.gov By feeding the labeled precursor to the biological system and analyzing the products using Gas Chromatography-Mass Spectrometry (GC-MS), researchers can identify the intermediates and elucidate the enzymatic steps involved in the pathway. nih.gov

This approach allows for the unambiguous tracing of metabolic routes and can provide detailed insights into the formation of esters like this compound, which is likely formed from a phenylethyl alcohol precursor and a 2-methylbutyric acid precursor.

Research on Biological Roles and Interactions Non Human Focus

Contribution to Flavor and Aroma Profiles in Biological Systems

With its potent aroma, 2-phenylethyl 2-methylbutyrate (B1264701) is a key contributor to the sensory identity of numerous biological materials. Its characteristic scent is described as a complex blend of floral, fruity, sweet, green, and waxy notes. perflavory.comsigmaaldrich.com

In cider, the aroma profile is a complex mixture of volatile compounds produced during fermentation. cider.org.uk Non-Saccharomyces yeasts, in particular, can enhance the production of compounds like 2-phenylethyl acetate (B1210297), which imparts sweet and honey flavors. nih.gov The interplay of different yeast strains modulates the concentration of various esters, including phenethyl esters, thereby influencing the final organoleptic qualities of the cider. nih.gov The formation of 2-phenylethyl 2-methylbutyrate would similarly add to the fruity and floral dimensions of the beverage's aroma.

2-Phenylethyl 2-methylbutanoate has been identified as a volatile component in plants such as Mentha spicata and Mentha longifolia. nih.gov The biosynthesis of this ester in plants involves the formation of its alcohol and acid precursors. The alcohol moiety, 2-phenylethanol (B73330) (2-PE), is a well-studied floral scent compound, particularly in roses. nih.gov Its production is linked to the phenylpropanoid pathway, where L-phenylalanine is converted to 2-PE. mdpi.com The key enzymes in this pathway include phenylacetaldehyde (B1677652) synthase and phenylacetaldehyde reductase. nih.gov The acid moiety, 2-methylbutanoic acid, is derived from the amino acid isoleucine. The final step in the formation of 2-phenylethyl 2-methylbutyrate is the esterification of 2-phenylethanol with 2-methylbutanoyl-CoA, a reaction often catalyzed by alcohol acyltransferases (AATs), which are part of the BAHD enzyme family. frontiersin.org These enzymes are responsible for the synthesis of a wide variety of volatile esters that constitute the characteristic scent of many flowers and fruits. frontiersin.org

Involvement in Microbial Volatilome and Environmental Interactions

Microorganisms produce a wide array of volatile organic compounds (VOCs), collectively known as the volatilome, which play a role in microbial communication and environmental interactions. Esters, including those related to 2-phenylethyl 2-methylbutyrate, are significant components of the microbial volatilome.

The biotechnological production of natural flavors and fragrances has become an area of intense research, with a focus on microbial fermentation. mdpi.com Yeasts are particularly proficient at producing 2-phenylethanol, the precursor to phenethyl esters. mdpi.comnih.gov They can synthesize 2-PE from L-phenylalanine via the Ehrlich pathway or de novo from glucose through the shikimate pathway. mdpi.commdpi.com Various yeast species, including Saccharomyces cerevisiae, Kluyveromyces marxianus, and Yarrowia lipolytica, have been identified as effective producers of 2-PE. mdpi.com The production of 2-phenylethyl esters, such as 2-phenylethyl acetate, occurs when the alcohol (2-PE) reacts with an acyl-CoA, a reaction catalyzed by yeast alcohol acetyltransferases. rsc.org This microbial capability highlights the potential for producing 2-phenylethyl 2-methylbutyrate through biological processes.

The composition of the final ester profile in a fermented product is heavily dependent on the specific yeast strains used. nih.govresearchgate.net In winemaking, brewing, and cider production, the choice of Saccharomyces cerevisiae or the use of co-inoculation with non-Saccharomyces yeasts can significantly alter the aromatic outcome. nih.govnih.gov Non-Saccharomyces yeasts like Hanseniaspora uvarum or Torulaspora delbrueckii can contribute to a more complex aroma profile by producing different concentrations and types of esters and higher alcohols compared to S. cerevisiae alone. mdpi.com For instance, studies on beer fermentation have shown that different yeast strains produce distinct volatile organic compound (VOC) profiles, leading to varied sensory characteristics such as "hoppy," "sulfury," or "spicy". researchgate.net The production of 2-phenylethanol and its subsequent conversion to esters like 2-phenylethyl acetate are strain-dependent. nih.gov This demonstrates that microbial activity is a critical factor in determining the final concentration of 2-phenylethyl 2-methylbutyrate and other esters, thereby shaping the sensory profile of the fermented product.

Malodor-Counteracting Properties in Chemical Formulations

The pleasant and potent aroma of 2-phenylethyl 2-methylbutyrate makes it a valuable ingredient in the fragrance industry. chemicalbull.comthegoodscentscompany.com Its sweet, fruity, and floral characteristics are utilized in fine perfumes, body sprays, and deodorants. chemicalbull.com The compound's ability to impart a long-lasting and agreeable scent allows it to function as a malodor counteractant. chemicalbull.com By masking or neutralizing unpleasant smells, it is incorporated into various personal care products like creams, lotions, and shampoos to improve their sensory appeal. chemicalbull.comchemimpex.com Its application in fragrance formulations is based on its desirable olfactory profile and its effectiveness in creating a more favorable scent environment. thegoodscentscompany.com

Table of Mentioned Chemical Compounds

Degradation and Reaction Pathways of 1 Phenylethyl 2 Methylbutyrate

Oxidative Degradation in Matrices

The chemical environment, or matrix, in which an aroma compound is situated can significantly influence its susceptibility to degradation. In complex systems such as alcoholic beverages, the presence of various reactive species can accelerate the breakdown of sensitive molecules like esters.

Susceptibility to Oxidation in Complex Systems (e.g., White Wines)

While specific studies detailing the oxidative degradation of 1-Phenylethyl 2-methylbutyrate (B1264701) in white wines are not extensively available, the general principles of ester oxidation in such matrices provide a framework for understanding its likely behavior. White wines are complex aqueous-alcoholic solutions containing a variety of compounds, including phenols, metal ions (such as copper and iron), and dissolved oxygen, which can act as catalysts or participants in oxidative reactions.

Identification of Degradation Markers and Products

Detailed identification of specific degradation markers and products for 1-Phenylethyl 2-methylbutyrate through oxidation in complex systems remains an area requiring more focused research. However, based on the fundamental chemistry of ester oxidation, potential degradation pathways can be hypothesized. Oxidation could potentially occur at the benzylic position of the phenylethyl group or at the tertiary carbon of the 2-methylbutyrate moiety. This could lead to the formation of various oxidation products, including ketones, aldehydes, and carboxylic acids, which would alter the sensory profile of the product.

Hydrolytic Stability and Pathways

Hydrolysis is a key degradation pathway for esters, involving the cleavage of the ester bond by water. This reaction is typically catalyzed by either acid or base.

The susceptibility of this compound to hydrolysis is indicated by recommendations to store it in sealed containers, away from humidity and water. chemicalbull.com The hydrolysis of this compound would yield 2-phenylethanol (B73330) and 2-methylbutyric acid.

Table 1: Products of this compound Hydrolysis

ReactantReagentProducts
This compoundWater (H₂O)2-Phenylethanol + 2-Methylbutyric Acid

This reaction is reversible, and the equilibrium can be influenced by the concentration of water and the pH of the medium. In aqueous environments, such as beverages, this hydrolytic degradation can lead to a significant loss of the characteristic fruity and floral aroma of the parent ester and the potential emergence of the aromas of its constituent alcohol and carboxylic acid.

Influence of Environmental Factors on Stability

The stability of this compound is significantly influenced by various environmental factors, which can accelerate its degradation.

Temperature: Elevated temperatures generally increase the rate of chemical reactions, including both oxidation and hydrolysis. chemicalbull.com Storing the compound in a cool place is recommended to minimize degradation and preserve its aromatic integrity. chemicalbull.com

Light: Exposure to direct sunlight can provide the energy needed to initiate photochemical reactions, which can lead to the formation of free radicals and subsequent degradation of the ester. chemicalbull.com Therefore, protection from light is crucial for its long-term stability. ventos.com

pH: The pH of the matrix plays a critical role in the hydrolytic stability of esters. Both acidic and alkaline conditions can catalyze the hydrolysis of this compound. In the context of food and beverages, the inherent acidity can contribute to the gradual hydrolysis of the ester over time.

Presence of Oxygen: As discussed in the context of oxidative degradation, the presence of oxygen is a key factor. In anaerobic or low-oxygen environments, the stability of the compound with respect to oxidation is expected to be significantly higher.

Table 2: Influence of Environmental Factors on the Stability of this compound

FactorInfluence on StabilityRecommended Storage Condition
Temperature Increased temperature accelerates degradationCool place chemicalbull.com
Light Promotes photochemical degradationProtected from light ventos.com
Humidity/Water Promotes hydrolysisDry conditions, sealed containers chemicalbull.com
Oxygen/Oxidizing Agents Promotes oxidative degradationAway from powerful oxidizing agents chemicalbull.com

Computational and Theoretical Investigations of 1 Phenylethyl 2 Methylbutyrate

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations are fundamental to the in-silico study of chemical compounds. These approaches are used to determine molecular structures, calculate a wide array of molecular properties (descriptors), and predict how a molecule will interact with its environment.

A molecular descriptor is a numerical value that represents chemical information derived from a symbolic representation of a molecule. osdd.net These descriptors are crucial for developing Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. ucdavis.edu A vast number of descriptors can be calculated, ranging from simple constitutional indices (e.g., molecular weight) to complex 3D representations of molecular geometry. ucdavis.edu

Various specialized software packages are available to perform these calculations. Programs like PaDEL, Dragon, alvaDesc, and toolkits such as the Chemistry Development Kit (CDK) are widely used to compute hundreds or even thousands of descriptors from a molecule's structure. osdd.netucdavis.edualvascience.com These tools transform chemical structures into numerical data that can be used for advanced modeling and analysis. osdd.net For 1-phenylethyl 2-methylbutyrate (B1264701), these programs can calculate descriptors that quantify its size, shape, electronic distribution, and other features relevant to its properties as a fragrance and flavor compound.

Below is a table of representative molecular descriptors for 1-phenylethyl 2-methylbutyrate, which can be computed using such software.

Descriptor TypeDescriptor NameValue
Constitutional Molecular Weight206.28 g/mol
Heavy Atom Count15
Rotatable Bond Count6
Physicochemical XLogP3 (Lipophilicity)3.5
Topological Polar Surface Area26.3 Ų
Hydrogen Bond Acceptor Count2
Topological Complexity183

This data is representative of values computed by cheminformatics software.

Predictive modeling uses the calculated molecular descriptors to build statistical models that can estimate various properties of a compound, including physical characteristics and biological interactions. epa.govacs.org For aromatic esters like this compound, these models are particularly valuable for predicting properties relevant to the fragrance industry, such as boiling point, vapor pressure, and sensory attributes (e.g., odor profile). tue.nlresearchgate.net

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for providing high-accuracy data for these models. researchgate.net Methods such as B3LYP with basis sets like 6-311++g** have been successfully used to study the molecular structure and properties of aromatic esters. nih.gov These calculations can determine optimized molecular geometries, torsional barriers, and intermolecular forces, which are critical for understanding the compound's behavior. nih.gov The rapid development of computational strategies, including machine learning and molecular simulation, provides new opportunities to analyze the structural characteristics of flavor molecules and their interactions with biological receptors. nih.gov This approach can assist in the discovery of novel flavorings and the understanding of flavor perception mechanisms. nih.govacs.org

Kinetic and Thermodynamic Modeling of Synthesis and Degradation Reactions

Theoretical models are instrumental in optimizing the synthesis of this compound and understanding its degradation pathways. These models provide a quantitative description of reaction rates (kinetics) and the energy changes and equilibrium positions of reactions (thermodynamics).

The synthesis of esters is a reversible reaction between a carboxylic acid and an alcohol. mdpi.com Kinetic and thermodynamic modeling helps in designing efficient production processes, often involving catalysts to improve reaction rates. mdpi.comunb.ca One common and environmentally friendly method for synthesizing flavor esters is through enzyme catalysis, particularly using lipases. scirp.orgscirp.org The kinetics of such lipase-catalyzed reactions are frequently described by the Ping-Pong Bi-Bi mechanism, where the enzyme forms an intermediate complex with one substrate before reacting with the second. researchgate.net Studies on the synthesis of similar esters, such as 1-phenylethyl acetate (B1210297), have successfully used this model to describe the reaction kinetics. scirp.orgoalib.com A kinetic model would allow for the optimization of reaction conditions, including temperature, substrate molar ratio, and enzyme concentration, to maximize the yield of this compound.

The degradation of esters can occur through pathways such as hydrolysis or thermal decomposition. nih.govlibretexts.org Hydrolysis, the reverse of esterification, is a reaction with water that can be catalyzed by acids or bases, splitting the ester back into its constituent alcohol and carboxylic acid. libretexts.org Thermodynamic modeling of this reaction can predict the equilibrium constant and the extent of hydrolysis under different conditions, such as during storage. mdpi.com Thermal degradation, which occurs at high temperatures, can involve more complex reaction pathways, including isomerization and deacylation. nih.gov Modeling these degradation processes is crucial for ensuring the stability of the compound in applications where it might be exposed to heat. nih.gov

The table below outlines the types of parameters typically determined through kinetic and thermodynamic modeling of ester synthesis.

Model TypeParameterDescription
Kinetic Michaelis Constant (Km)Represents the substrate concentration at half the maximum reaction velocity.
Maximum Velocity (Vmax)The maximum rate of the enzymatic reaction.
Rate Constant (k)A proportionality constant relating the rate of a reaction to reactant concentrations.
Thermodynamic Enthalpy Change (ΔH)The heat absorbed or released during a reaction at constant pressure.
Gibbs Free Energy (ΔG)Determines the spontaneity of a reaction.
Equilibrium Constant (K)The ratio of product to reactant concentrations at equilibrium.

Future Research Directions and Emerging Areas for 1 Phenylethyl 2 Methylbutyrate Studies

Elucidation of Novel Biosynthetic Routes

The biosynthesis of 1-phenylethyl 2-methylbutyrate (B1264701) involves the enzymatic esterification of 1-phenylethanol (B42297) and 2-methylbutanoic acid. Future research will likely focus on identifying and engineering novel pathways for these precursor molecules in various organisms.

1-Phenylethanol Biosynthesis: While not as common as its isomer 2-phenylethanol (B73330), 1-phenylethanol is found in nature, for example, as a glycoside in tea flowers (Camellia sinensis). wikipedia.org Research has shown that enzymes in tea flowers can transform acetophenone (B1666503) into 1-phenylethanol, with specific enzymes responsible for the formation of the (R) and (S) enantiomers. mdpi.comnih.gov Future work could involve the discovery of novel enzymes, such as alcohol dehydrogenases, from diverse plant and microbial sources that can produce 1-phenylethanol with high enantioselectivity. mdpi.com The elucidation of the complete pathway, potentially starting from L-phenylalanine via acetophenone, remains a key objective.

2-Methylbutanoic Acid Biosynthesis: The primary route for the biosynthesis of 2-methylbutanoic acid is through the catabolism of the branched-chain amino acid L-isoleucine. researchgate.netresearchgate.net This pathway is well-established in various microorganisms. Future research could focus on identifying alternative, non-canonical pathways for 2-methylbutanoic acid synthesis that might offer advantages in terms of precursor availability or metabolic flux. This could involve exploring pathways from other precursors or engineering novel routes by combining enzymes from different organisms. Enhancing the production of (S)-2-methylbutanoic acid is of particular interest due to its value as a chiral building block. researchgate.net

The ultimate goal is to assemble a complete, heterologous biosynthetic pathway for 1-phenylethyl 2-methylbutyrate in a microbial host. This would involve identifying and co-expressing genes encoding enzymes for the synthesis of both precursors and a suitable alcohol acyltransferase or esterase to catalyze the final esterification step.

Precursor MoleculeKnown Biosynthetic OriginPotential Research OrganismsKey Enzymes for Investigation
1-Phenylethanol Reduction of acetophenoneCamellia sinensis (Tea), Lactobacillus sp., Geotrichum candidumAlcohol Dehydrogenases, Reductases
2-Methylbutanoic Acid Catabolism of L-isoleucineBacillus spizizenii, Rumen bacteriaBranched-chain amino acid aminotransferases, Dehydrogenases

Development of Advanced Enantioselective Synthetic Strategies

The chirality of both 1-phenylethanol and 2-methylbutanoic acid means that this compound can exist as four different stereoisomers, each potentially possessing a unique aroma profile. Consequently, the development of advanced, highly selective synthetic strategies is a significant area of future research.

Emerging strategies will likely move beyond traditional chemical synthesis to focus on methods that offer precise control over stereochemistry. Key areas include:

Asymmetric Hydrogenation: Building on established methods like the Noyori asymmetric hydrogenation of acetophenone to produce enantiopure 1-phenylethanol, research can explore new, more efficient, and sustainable catalysts. wikipedia.org This involves designing novel metal-ligand complexes that operate under milder conditions and lower catalyst loadings.

Enzymatic Kinetic Resolution: This strategy utilizes the stereoselectivity of enzymes, such as lipases and esterases, to resolve racemic mixtures of the alcohol or acid precursors. For instance, an enzyme could selectively acylate one enantiomer of (±)-1-phenylethanol, allowing for the separation of the esterified product from the unreacted enantiomer. Future work will focus on discovering or engineering enzymes with higher enantioselectivity (E-value) and reaction rates.

Deracemization: This advanced approach combines enantioselective bio-oxidation with non-selective chemical reduction (or vice versa) in a cyclic process to convert a racemic mixture into a single enantiomer, theoretically achieving a 100% yield. Applying this to 1-phenylethanol would be a significant step forward.

Synthetic StrategyTarget Precursor(s)Key Enabling TechnologyFuture Research Goal
Asymmetric Hydrogenation Acetophenone → 1-PhenylethanolChiral metal catalysts (e.g., Noyori catalysts)Development of catalysts based on earth-abundant metals; operation in greener solvents.
Enzymatic Kinetic Resolution (±)-1-Phenylethanol, (±)-2-Methylbutanoic acidLipases, EsterasesEnzyme discovery (metagenomics), protein engineering for enhanced enantioselectivity and stability.
Microbial Electrosynthesis Acetophenone → (R)-1-PhenylethanolEngineered E. coli with alcohol dehydrogenaseOptimization of electrode materials and reactor design for improved efficiency and scalability. researchgate.net

Exploration of Biocatalytic Systems for Sustainable Production

The use of biocatalysts—either isolated enzymes or whole microbial cells—represents a cornerstone of green chemistry and is a major focus for the sustainable production of this compound. Future research will concentrate on optimizing these systems for industrial-scale application.

Immobilized Enzymes: Immobilizing enzymes, such as lipases, on solid supports offers significant advantages, including enhanced stability, ease of separation from the reaction mixture, and potential for continuous operation in packed-bed reactors. researchgate.netnih.gov Research will explore novel immobilization materials and techniques that improve enzyme loading, activity, and long-term operational stability.

Solvent-Free Systems: Conducting enzymatic esterification in solvent-free systems, where one of the reactants (e.g., 1-phenylethanol) acts as the solvent, minimizes waste and simplifies downstream processing. researchgate.net Optimizing reaction conditions (temperature, substrate molar ratio) in these systems will be crucial for maximizing conversion rates.

Application of Multi-Omics Approaches in Biological Production Systems

To fully realize the potential of microbial factories for producing this compound, a deep understanding of cellular metabolism is required. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a system-level view of the biological processes involved.

Pathway Optimization: By analyzing the transcriptome and proteome of a production strain, researchers can identify metabolic bottlenecks, such as enzymes with low expression or activity, that limit the flux towards the precursor molecules. researchgate.net Metabolomics can reveal the accumulation of inhibitory intermediates or the diversion of precursors into competing pathways. researchgate.net This information can guide targeted genetic engineering efforts, such as overexpressing rate-limiting enzymes or deleting genes for competing pathways.

Host Strain Engineering: Comparative genomics and transcriptomics can be used to compare high-producing and low-producing strains to identify genetic and regulatory features associated with superior performance. researchgate.net This knowledge can be used to engineer robust host strains with enhanced tolerance to precursors and the final ester product, as well as an improved supply of necessary cofactors.

Discovery of Novel Enzymes: Omics data can accelerate the discovery of novel enzymes. For example, genomic and transcriptomic libraries from diverse organisms can be screened for sequences homologous to known esterases or alcohol dehydrogenases, leading to the identification of biocatalysts with improved properties for this compound synthesis.

Detailed Mechanistic Studies of Degradation Pathways

Understanding the environmental fate of this compound is crucial for assessing its persistence and potential ecological impact. The primary route of biological degradation for esters is enzymatic hydrolysis.

Future research in this area will focus on:

Q & A

Q. What spectroscopic methods are most effective for structural characterization of 1-Phenylethyl 2-methylbutyrate?

Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD) are critical for unambiguous structural determination. For example, 2D NMR techniques (e.g., HMBC) can confirm ester linkage placement by correlating proton signals to carbonyl carbons, as demonstrated in studies of structurally related esters . VCD combined with Hartree–Fock calculations is particularly useful for assigning absolute stereochemistry in chiral esters, ensuring accurate configuration analysis .

Q. What synthetic routes are typically employed for this compound, and how are impurities monitored?

The compound is synthesized via esterification of 2-methylbutyric acid with 1-phenylethanol, often catalyzed by acid (e.g., sulfuric acid) or enzymes. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are used to monitor reaction progress and detect byproducts like unreacted acids or alcohols. For instance, GC-MS analysis of similar esters (e.g., ethyl 2-methylbutyrate) highlights the importance of optimizing reaction time and temperature to minimize diastereomer formation .

Q. How can researchers assess the bioactivity of this compound against plant pathogens?

Standardized agar dilution assays are used to determine inhibitory effects. For example, studies on structurally analogous esters (e.g., 12-O-Tigloylphorbol-13-(2-methylbutyrate)) measured inhibition rates against Fusarium graminearum and Magnaporthe oryzae at concentrations ranging from 50–200 µg/mL, with results tabulated to compare efficacy across pathogens . Replicate experiments and positive controls (e.g., commercial fungicides) are essential to validate findings.

Advanced Research Questions

Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?

Contradictions may arise from variations in assay conditions (e.g., pH, solvent polarity) or pathogen strains. A meta-analysis approach, as seen in odorant studies for ethyl 2-methylbutyrate, can identify confounding variables. For example, differences in fungal spore viability due to solvent choice (DMSO vs. ethanol) require systematic re-testing under standardized protocols . Statistical tools like ANOVA with post-hoc tests can isolate significant factors .

Q. What advanced experimental designs are recommended for studying stereochemical effects on this compound’s bioactivity?

Chiral separation techniques (e.g., chiral HPLC) paired with enantioselective bioassays are critical. Studies on α-methylphenethyl butyrate analogs used VCD spectroscopy to confirm enantiomeric purity, followed by comparative bioactivity screens to isolate stereospecific effects . Dose-response curves for each enantiomer can reveal differences in IC50 values, informing structure-activity relationships.

Q. How can researchers optimize the stability of this compound in long-term storage for bioassays?

Accelerated stability studies under varying temperatures (4°C, -20°C) and humidity levels (using desiccants) are essential. For related esters, degradation products (e.g., free acids) were quantified via FTIR and GC-MS, revealing optimal storage in argon-sealed vials at -20°C to prevent hydrolysis . Batch-to-batch consistency can be ensured through peptide-grade quality control, including HPLC purity checks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.